2-(chloromethyl)-5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole
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Overview
Description
2-(chloromethyl)-5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid hydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the formation of the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or primary amines in solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers can be formed.
Oxidation Products: Oxidized derivatives with functional groups like carboxylic acids or aldehydes.
Reduction Products: Reduced forms with alcohol or amine functionalities.
Scientific Research Applications
2-(chloromethyl)-5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Material Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole
- 2-(chloromethyl)-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole
- 2-(bromomethyl)-5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole
Uniqueness
2-(chloromethyl)-5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole is unique due to the presence of both a chloromethyl group and a 1-methyl-1H-pyrrol-2-yl moiety. This combination imparts distinct reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C8H8ClN3O |
---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
2-(chloromethyl)-5-(1-methylpyrrol-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H8ClN3O/c1-12-4-2-3-6(12)8-11-10-7(5-9)13-8/h2-4H,5H2,1H3 |
InChI Key |
YCWYMEGMPOGNJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=NN=C(O2)CCl |
Origin of Product |
United States |
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